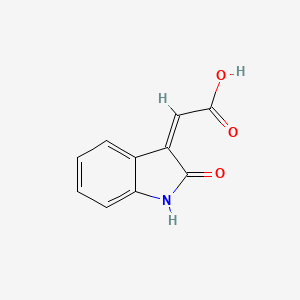

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds containing bis-methylene-interrupted Z-double bonds, similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid, involves strategies that ensure stereoselective formation. These compounds, found in natural sources, have been synthesized through methods that preserve the Z-configuration, important for their biological activity and chemical properties (D’yakonov, Dzhemileva, & Dzhemilev, 2020).

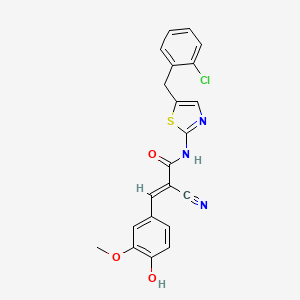

Molecular Structure Analysis

Understanding the molecular structure of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid is crucial for its application in synthesis and material science. The presence of the Z-double bond plays a pivotal role in its reactivity and interaction with other molecules. High-resolution spectroscopic techniques, such as NMR, are often employed to elucidate the structure and confirm the stereochemistry of such compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Compounds with structures similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid are known for their wide range of chemical reactions, including their role in synthesizing Schiff bases, a class of compounds with significant biological activity. These reactions are characterized by their ability to form complex structures through condensation reactions with various aldehydes and ketones, offering a pathway to a diverse array of bioactive molecules (Chovatiya et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Functional Applications in Organic Chemistry

- The compound is used in selective and reversible 1,3-dipolar cycloaddition reactions to synthesize highly functionalized 5-spiroisoxazolidines, which are notable for their anticancer activity (Karcev et al., 2022).

- It participates in [3+2] cycloaddition reactions with azomethine ylides to produce novel dispirobisoxindole derivatives. These reactions exhibit high chemo-, regio-, and stereoselectivity, producing compounds with up to four stereogenic centers (Dandia et al., 2013).

Biological Activity and Potential Therapeutic Applications

- (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide, a derivative, shows antimicrobial and anticancer activities, particularly against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines (Abdel‐Aziz et al., 2014).

- The amino acid compound (Z)-2-(2-oxoindolin-3-ylideneamino)acetic acid (OYAA) acts as a corrosion inhibitor for mild steel in hydrochloric acid solution, demonstrating its utility in industrial applications (Yadav et al., 2016).

Chemical Reactivity and Synthesis Techniques

- A palladium-catalyzed oxidative C-H functionalization protocol enables the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's versatility in organic synthesis (Tang et al., 2008).

- The compound's reactivity is also utilized in the synthesis of 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles, further extending its applications in synthetic chemistry (Letribot et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)/b7-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYPOGWFEKPXJQ-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)O)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)